JWH-122
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO/c1-3-4-9-16-26-17-23(21-12-7-8-13-24(21)26)25(27)22-15-14-18(2)19-10-5-6-11-20(19)22/h5-8,10-15,17H,3-4,9,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKJQMKQFWYIHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210965 | |
| Record name | JWH 122 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
619294-47-2 | |
| Record name | JWH 122 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619294-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-122 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619294472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH 122 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-122 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44147RI31X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Analog Development of Jwh 122
Historical Synthetic Methodologies for JWH-122 and Related Naphthoylindoles
The synthesis of naphthoylindoles, including this compound, typically involves the construction of the key 3-(1-naphthoyl)indole (B1666303) core structure. Historical approaches have centered on the acylation of an indole (B1671886) ring system with a naphthoyl moiety. smolecule.comunodc.org This process generally involves two key steps: N-alkylation of the indole and Friedel-Crafts acylation at the C3 position of the indole ring.
Early methods for the synthesis of 3-(1-naphthoyl)indole involved acylating indole with 1-naphthoyl chloride in the presence of a base such as pyridine (B92270) or triethylamine (B128534) under anhydrous conditions to prevent hydrolysis. smolecule.com Another method described the preparation of 1-naphthoyl chloride from 1-naphthoic acid using oxalyl chloride, followed by reaction with indole under catalytic conditions. smolecule.comgoogle.com
For the synthesis of this compound specifically, a common two-step process has been described. The first step involves the N-alkylation of indole with 1-bromopentane, typically under basic conditions using sodium hydride in dimethylformamide (DMF). unodc.org The second step is a Friedel-Crafts acylation that couples the 4-methylnaphthalene moiety to the C3 position of the N-pentylindole via a ketone linkage.
Regioselective Acylation Techniques in Indole Synthesis
Achieving regioselective acylation at the C3 position of the indole ring is a crucial aspect of naphthoylindole synthesis. The indole nucleus has multiple reactive sites, and functionalization can occur at the N1, C2, or C3 positions. rsc.orgbeilstein-journals.org The C3 position is generally the most reactive site for electrophilic substitution due to its relatively high electron density. beilstein-journals.orgbhu.ac.in However, competing substitution at the N1 position can occur, particularly in Friedel-Crafts acylation of unprotected (NH) indoles, leading to lower yields of the desired 3-acylated product and the formation of N-acylated or 1,3-diacylated byproducts. mdpi.comresearchgate.net
Various methods have been developed to enhance C3 regioselectivity in indole acylation. Friedel-Crafts acylation using acid anhydrides or acyl chlorides in the presence of Lewis acids is a widely employed strategy. mdpi.comresearchgate.netmdpi.comacs.org However, traditional Lewis acids like aluminum trichloride (B1173362) can require stoichiometric amounts and strictly anhydrous conditions, and may lead to side reactions such as polymerization. researchgate.net
Alternative Lewis acid catalysts have been explored to overcome these limitations. Metal triflates, for instance, have shown promise in promoting regioselective 3-acylation of indoles, including unprotected indoles, often requiring only catalytic amounts and exhibiting water tolerance. mdpi.comresearchgate.net Yttrium triflate has been identified as an effective catalyst for Friedel-Crafts 3-propionylation of indole. mdpi.com Tin-mediated Friedel-Crafts type regioselective acylation has also been reported to significantly increase yields in the synthesis of naphthoylindoles, working well with free indole and eliminating the need for N-protection. cerilliant.com Dialkylaluminum chlorides, such as diethylaluminum chloride or dimethylaluminum chloride, have also been shown to selectively acylate indoles at the 3-position in high yields under mild conditions. acs.orgclemson.edu
Optimizations and Improvements in Synthetic Routes for this compound
Efforts to optimize the synthetic routes for this compound and related compounds have focused on improving yields, regioselectivity, and efficiency. The key acylation step has often been problematic and low yielding with some published methods. cerilliant.com
The use of specific catalysts and reaction conditions has been explored to enhance the yield of the desired C3 acylation product. For example, a tin-mediated Friedel-Crafts type acylation of indole with naphthoyl chlorides has demonstrated significantly better results compared to previous methods using Et2AlCl, increasing yields substantially. cerilliant.com This method involves the formation of an addition complex between SnCl4 and indole, leading to a swift color change and rapid completion of the reaction. cerilliant.com
Optimized procedures for regioselective 3-acylation of indoles with anhydrides promoted by boron trifluoride etherate have also been reported, offering high yields and scalability under mild conditions. mdpi.com
For this compound specifically, the two-step process involving N-alkylation followed by Friedel-Crafts acylation has been a standard approach. While the N-alkylation step is generally straightforward, the subsequent acylation requires careful control of conditions to favor C3 substitution over N1 acylation or other side reactions. mdpi.comresearchgate.net
Precursor Identification and Analysis in this compound Synthesis
The synthesis of this compound relies on specific precursor molecules. The primary precursors are typically indole or a substituted indole, a pentyl halide (such as 1-bromopentane), and a naphthoyl chloride derivative (specifically, 4-methyl-1-naphthoyl chloride for this compound). google.com
The 4-methyl-1-naphthoyl chloride is typically prepared from the corresponding carboxylic acid, 4-methyl-1-naphthoic acid. cerilliant.com This acid can be synthesized through various routes, potentially involving the Friedel-Crafts acylation of a methylated naphthalene (B1677914) derivative followed by oxidation, or functionalization of 1-naphthoic acid. nih.gov
Analysis of these precursors is important for ensuring the purity and success of the synthesis. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used to identify and quantify precursors and monitor their consumption during the reaction. researchgate.netdusunenadamdergisi.orgresearchgate.net
Characterization of Synthetic Byproducts and Impurities
Synthetic reactions, including those for this compound, can generate various byproducts and impurities. The characterization of these substances is crucial for assessing the purity of the final product and understanding the reaction pathways.
In the Friedel-Crafts acylation of indoles, potential byproducts include N-acylated indoles and 1,3-diacylated indoles, particularly when the C3 position is not selectively targeted. mdpi.comresearchgate.net Polymerization of indole can also occur under acidic conditions. researchgate.net
Specific to this compound synthesis, potential impurities could arise from incomplete reactions, side reactions of the precursors, or impurities present in the starting materials. For instance, if the acylation step is not perfectly regioselective, isomers with the naphthoyl group attached at different positions of the indole ring or the naphthalene ring could be formed. oup.com
Analytical techniques such as GC-MS, LC-MS, and nuclear magnetic resonance (NMR) spectroscopy are essential for the identification and characterization of these synthetic byproducts and impurities. researchgate.netlabcompare.comresearchgate.net GC-MS analysis has been used to identify diacylated byproducts in naphthoylindole synthesis, with the levels varying depending on the catalyst used. High-resolution mass spectrometry (HRAM LC/MS) is particularly useful for distinguishing between compounds with similar nominal masses but different accurate masses, which can include isomers and degradation products. labcompare.com
Design and Synthesis of this compound Analogues for Research Purposes
The design and synthesis of this compound analogues are driven by research interests in exploring structure-activity relationships (SAR) at cannabinoid receptors and developing analytical methods for detecting new synthetic cannabinoids. dusunenadamdergisi.orgoup.comglpbio.comunodc.orgnih.gov Minor modifications to the molecular structure of known synthetic cannabinoids can lead to new compounds with altered pharmacological properties and potentially circumvent legal restrictions. oup.com
Analogues of this compound can be designed by modifying different parts of the molecule, including the N-alkyl chain, the indole ring, or the naphthoyl group. These modifications can involve changes in chain length, branching, introduction of functional groups, or substitution patterns on the aromatic rings. unodc.org
The synthesis of these analogues generally follows similar methodologies to that of this compound, involving N-alkylation and acylation steps with appropriately substituted precursors. clemson.edunih.gov
ω-Halogenated Analogues of this compound
ω-Halogenated analogues of synthetic cannabinoids, including this compound, have been synthesized for research purposes, particularly to study their metabolism and develop analytical reference standards. researchgate.netresearchgate.net Halogenation, often at the terminal (ω) position of the N-alkyl chain, is a common modification made to synthetic cannabinoids. unodc.orgchromatographyonline.com
Examples include the fluorinated analogue of this compound, MAM-2201, which has a terminal fluorine atom on the pentyl side chain. labcompare.comchromatographyonline.com Other ω-halogenated analogues of this compound, such as those with terminal chloro, bromo, and iodo substituents on the pentyl chain, have also been investigated. researchgate.net
The synthesis of these ω-halogenated analogues typically involves using a ω-halogenated pentyl halide in the N-alkylation step of the general naphthoylindole synthesis route. unodc.org
Research on the in vitro metabolism of this compound and its ω-halogenated analogues has shown that halogenation can influence the metabolic pathways and rates. researchgate.net Studies using human liver microsomes and hepatocytes have identified various phase I and phase II metabolites, including ω-COOH metabolites, methylnaphthyl hydroxylation metabolites, ω-O-glucuronides, methylnaphthyl O-glucuronides, and ω-glutathione conjugates. researchgate.net The relative formation rates of these metabolites can differ between this compound and its halogenated analogues. researchgate.net
Data on the in vitro half-life in human hepatocytes can provide insights into the metabolic stability of these compounds. researchgate.net
Deuterium (B1214612) Labeled this compound Metabolites for Analytical Applications
The metabolism of synthetic cannabinoids like this compound primarily involves phase I transformations, such as hydroxylation, and subsequent phase II conjugation, mainly to glucuronides. These metabolic processes are significant because the parent compounds are often rapidly metabolized in vivo, making their detection in biological samples challenging. Consequently, the identification and quantification of metabolites are crucial for forensic and clinical toxicology to confirm exposure. oup.com
Deuterium-labeled internal standards are widely employed in analytical methods, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of synthetic cannabinoids and their metabolites in biological matrices such as urine and blood. oup.comcerilliant.comcaymanchem.comcaymanchem.comoup.com The use of isotopically labeled standards, where one or more atoms are replaced by their heavier isotopes (e.g., deuterium for hydrogen), allows for correction of variations in sample preparation, matrix effects, and instrument response, thereby improving the accuracy and reliability of quantitative analysis.
Several deuterium-labeled metabolites of this compound have been synthesized and utilized as internal standards for analytical applications. A primary metabolic pathway for this compound involves hydroxylation of the N-pentyl chain. nih.govcaymanchem.com Key hydroxylated metabolites include the N-(4-hydroxypentyl) metabolite and the N-(5-hydroxypentyl) metabolite. cerilliant.comcaymanchem.comcaymanchem.comcaymanchem.com
Deuterium-labeled versions of these metabolites, such as this compound N-(5-hydroxypentyl) metabolite-d5 and this compound-d9, are available as analytical reference standards. caymanchem.comcaymanchem.com this compound N-(5-hydroxypentyl) metabolite-d5, for instance, is labeled with five deuterium atoms and is intended for use as an internal standard for the quantification of the unlabeled this compound N-(5-hydroxypentyl) metabolite by GC- or LC-mass spectrometry. caymanchem.com Similarly, this compound-d9, labeled with nine deuterium atoms, serves as an internal standard for the quantification of the parent this compound compound. caymanchem.com
The synthesis of deuterium-labeled this compound can involve the use of deuterated precursors. For example, deuterium-labeled this compound (e.g., N-pentyl-d11) can be synthesized using 1-bromopentane-d11 (B42809) during the N-alkylation step of indole. This approach allows for the incorporation of deuterium into the pentyl chain, which is a primary site of metabolism. Studies have confirmed that deuterium labeling at specific positions can be achieved without significant scrambling or loss of the isotope during the synthesis process. cerilliant.com
The isotopic purity of deuterium-labeled standards is a critical factor for their effectiveness as internal standards. For example, a preparation of this compound 5-hydroxypentyl metabolite-D5 showed an isotopic distribution with the majority being D5 (92.670%), followed by D4 (7.059%), and smaller percentages of lower deuterated forms. cerilliant.com This high isotopic purity ensures that the signal from the internal standard is distinct from the endogenous analyte and its naturally occurring isotopes.
The use of deuterium-labeled metabolites as internal standards is integral to validated analytical methods for the detection of synthetic cannabinoid use. These methods, often employing LC-MS/MS, are capable of simultaneously determining multiple synthetic cannabinoids and their metabolites in biological samples with high sensitivity and specificity. oup.comoup.com The validated parameters for such methods typically include linearity, limits of detection, recovery, matrix effects, and precision and accuracy. oup.comoup.com Recovery rates for analytes using these methods generally range from acceptable levels upwards, and matrix effects are evaluated to ensure reliable quantification. oup.comoup.com
Here is an example of isotopic distribution data for a deuterium-labeled this compound metabolite:
| Isotopologue | Abundance (%) |
| D5 | 92.670 |
| D4 | 7.059 |
| D3 | 0.212 |
| D2 | 0.052 |
| D1 | 0.007 |
| D0 | 0.000 |
| cerilliant.com |
This data illustrates the typical isotopic purity profile of a synthesized deuterium-labeled metabolite used for analytical purposes.
The development and application of deuterium-labeled this compound metabolites are essential for robust analytical methods used in forensic science and clinical toxicology to monitor exposure to this synthetic cannabinoid and its related compounds. oup.comcerilliant.com
In Vitro Pharmacological Characterization of Jwh 122 at Cannabinoid Receptors
Cannabinoid Receptor Binding Affinity and Efficacy Studies of JWH-122
This compound demonstrates high affinity for both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2). caymanchem.comcaymanchem.com Studies evaluating the in vitro activity of this compound have shown that it can induce significant activation of both CB1 and CB2 receptors. acs.org
Central Cannabinoid Receptor 1 (CB1) Binding Kinetics
This compound exhibits a high binding affinity for the CB1 receptor. Reported Ki values for this compound at the CB1 receptor are around 0.69 nM. caymanchem.comcaymanchem.com Compared to Δ9-tetrahydrocannabinol (THC), this compound has a considerably higher binding affinity at CB1 receptors, reported to be approximately 60 times higher than that of THC. nih.govfrontiersin.org
Peripheral Cannabinoid Receptor 2 (CB2) Binding Kinetics
This compound also shows high binding affinity for the CB2 receptor. The reported Ki values for this compound at the CB2 receptor are around 1.2 nM. caymanchem.comcaymanchem.com Similar to its effects at CB1, this compound's affinity for CB2 receptors is higher than that of THC, approximately 30 times greater. nih.govfrontiersin.org
Comparison of CB1 and CB2 Receptor Selectivity
Based on the reported Ki values, this compound displays high affinity for both CB1 and CB2 receptors, with a slight preference for the CB1 receptor (lower Ki). caymanchem.comcaymanchem.com While some synthetic cannabinoids exhibit high selectivity for either CB1 or CB2, this compound is generally considered to be a non-specific CB1/CB2 ligand, although the affinity values indicate a stronger binding to CB1 compared to CB2. tandfonline.com
Table 1: this compound Binding Affinity at Cannabinoid Receptors
| Receptor | Ki (nM) |
| CB1 | 0.69 caymanchem.comcaymanchem.com |
| CB2 | 1.2 caymanchem.comcaymanchem.com |
G-Protein Activation and Signal Transduction Mechanisms (In Vitro)
Synthetic cannabinoids, including this compound, exert their effects primarily by activating G-protein coupled receptors (GPCRs), specifically CB1 and CB2. acs.orgnih.govbiorxiv.org Activation of CB receptors typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels, mediated by Gαi/o proteins. nih.gov Some synthetic cannabinoids have also been shown to activate Gαs pathways, increasing cAMP levels, and recruit β-arrestin. acs.orgnih.gov Studies using G-protein coupled receptor activation assays have evaluated the in vitro activity of this compound, demonstrating its ability to activate these receptors and initiate downstream signaling cascades. acs.orgnih.gov The signal obtained for this compound in CB1 and CB2 receptor activation assays has been reported to be significant. acs.org
Receptor Agonism/Antagonism Profile (In Vitro)
This compound functions as a potent agonist at both CB1 and CB2 receptors. nih.govcam.ac.uk In vitro studies have confirmed that this compound activates both receptors. acs.org Compared to the partial agonist Δ9-THC, synthetic cannabinoids like this compound can act as agonists, neutral antagonists, or inverse agonists at cannabinoid receptors. researchgate.net this compound, specifically, has been characterized as a potent agonist for both CB1 and CB2 receptors. nih.govcam.ac.uk
Table 2: this compound Receptor Agonism Profile (In Vitro)
Metabolic Investigations of Jwh 122 in Vitro
Phase I Metabolic Pathways of JWH-122 in Human Liver Microsomes and Hepatocytes
Phase I metabolism of this compound primarily involves oxidative reactions, including hydroxylation, carboxylation, and dealkylation, mediated by cytochrome P450 enzymes in the liver. researchgate.netnih.govresearchgate.net Studies using human liver microsomes and hepatocytes have identified a range of phase I metabolites. researchgate.netnih.gov
Hydroxylation Metabolites Identification and Location
Hydroxylation is a prominent phase I metabolic pathway for this compound. Monohydroxylated metabolites have been identified at several locations on the this compound molecule. Hydroxylation can occur on the pentyl side chain, the naphthyl moiety, and the indole (B1671886) moiety. ljmu.ac.uk
Specifically, hydroxylation on the N-pentyl side chain is a major metabolic route, leading to the formation of hydroxylated metabolites at different positions along the chain. researchgate.netljmu.ac.uknih.gov The N-(4-hydroxypentyl) metabolite and the N-(5-hydroxypentyl) metabolite have been identified as significant monohydroxylated products. researchgate.netljmu.ac.uknih.gov In this compound metabolism, the N-(4-hydroxypentyl) metabolite has been reported as predominant compared to the N-(5-hydroxypentyl) metabolite. nih.govresearchgate.net
Hydroxylation also occurs on the naphthyl and indole moieties of this compound. ljmu.ac.uk For instance, hydroxylation on the naphthyl moiety can be indicated by specific fragment ions observed in mass spectrometry analysis. researchgate.net Similarly, hydroxylation on the indole moiety has been detected among the major metabolites. ljmu.ac.uk
Data from in vitro studies highlight the relative abundance of different hydroxylated metabolites. The pentyl-hydroxylated metabolite has shown high abundance. ljmu.ac.uk
Carboxylation Metabolites Identification
Carboxylation is another significant phase I metabolic transformation of this compound, primarily occurring through the oxidation of hydroxylated metabolites. ljmu.ac.uk The N-pentanoic acid metabolite, formed by the further oxidation of the terminal hydroxylated N-alkyl side chain metabolite, has been identified as a major metabolite. ljmu.ac.uk This ω-COOH metabolite is considered a recommended analytical target for detecting this compound consumption. nih.gov Trace amounts of a carboxylated metabolite have also been detected in in vitro incubations. nih.govresearchgate.net
Dealkylation Pathways
While hydroxylation and carboxylation are major routes, dealkylation pathways have also been observed in the in vitro metabolism of this compound. researchgate.net N-dealkylation, which involves the cleavage of the N-pentyl side chain, contributes to the spectrum of phase I metabolites. researchgate.net
Phase II Metabolic Pathways of this compound (In Vitro)
Phase II metabolism involves the conjugation of phase I metabolites or the parent compound with endogenous molecules, such as glucuronic acid or sulfate (B86663), to form more water-soluble conjugates that are easily excreted. nih.govresearchgate.net
Glucuronidation Conjugates
Glucuronidation is a crucial phase II metabolic pathway for this compound metabolites. Hydroxylated metabolites, particularly those resulting from phase I oxidation, undergo conjugation with glucuronic acid to form glucuronides. nih.govresearchgate.net ω-O-glucuronides and methylnaphthyl O-glucuronides have been identified as phase II metabolites. nih.gov These conjugated forms are often the predominant species found, with minimal amounts of free monohydroxylated metabolites detected without enzymatic hydrolysis. researchgate.net
Sulfate Conjugates
Sulfate conjugation is another phase II metabolic pathway observed for this compound metabolites. Sulfate conjugates have been detected, contributing to the elimination of this compound biotransformation products. researchgate.netresearchgate.net Along with glucuronides, sulfate conjugates represent a significant portion of the excreted metabolites. researchgate.net
Table 1: Summary of In Vitro this compound Metabolites
| Metabolic Pathway | Metabolite Type | Location of Modification (if specified) | Notes |
| Phase I | Hydroxylation | Pentyl side chain | N-(4-hydroxypentyl), N-(5-hydroxypentyl) researchgate.netljmu.ac.uknih.gov |
| Naphthyl moiety | Identified researchgate.netljmu.ac.uk | ||
| Indole moiety | Identified ljmu.ac.uk | ||
| Carboxylation | N-pentyl side chain | N-pentanoic acid (ω-COOH) nih.govljmu.ac.uk | |
| Dealkylation | N-pentyl side chain | N-dealkylation researchgate.net | |
| Phase II | Glucuronidation | Hydroxylated metabolites | ω-O-glucuronides, methylnaphthyl O-glucuronides nih.gov |
| Sulfate Conjugation | Metabolites | Detected researchgate.netresearchgate.net |
Table 2: Relative Abundance of Key Hydroxylated Metabolites
| Metabolite | Relative Abundance (In Vitro) | Source |
| Pentyl hydroxylated | Highest abundance | Based on general findings ljmu.ac.uk |
| N-(4-hydroxypentyl) | Predominant in this compound metabolism | In vitro and in vivo studies nih.govresearchgate.net |
| N-(5-hydroxypentyl) | Less abundant than N-(4-OH) | In vitro and in vivo studies nih.govresearchgate.net |
Glutathione (B108866) Conjugates
In addition to glucuronidation, in vitro studies have identified the formation of ω-glutathione conjugates as phase II metabolites of this compound. nih.govresearchgate.net The formation of these conjugates is a significant metabolic pathway, particularly when considering the impact of structural modifications. nih.govresearchgate.net
Comparison of this compound Metabolism with Structurally Related Synthetic Cannabinoids
Comparing the in vitro metabolism of this compound with structurally related synthetic cannabinoids, such as JWH-018 and its fluorinated analog AM-2201, reveals both similarities and differences in their metabolic profiles.
This compound and JWH-018 are both naphthoylindoles. JWH-018 primarily undergoes monohydroxylation on the alkyl chain, indole, or naphthyl group, followed by glucuronidation. diva-portal.orgcaymanchem.comwikipedia.orgnih.gov The major urinary metabolite of JWH-018 is typically monohydroxylated on the ω-1 carbon of the alkyl side chain, often found as a glucuronide conjugate. wikipedia.org
AM-2201, the 5-fluoropentyl analog of JWH-018, also undergoes extensive metabolism, with major pathways including hydroxylation and carboxylation. mdpi.comsoft-tox.orgnih.gov Interestingly, AM-2201 can undergo oxidative defluorination, leading to metabolites structurally identical to those of JWH-018. frontiersin.orgoup.com
Studies comparing this compound and MAM-2201 (the fluorinated analog of this compound) have shown they produce common metabolites, including N-5-hydroxylated, N-4-hydroxylated, and carboxylated this compound metabolites. researchgate.net However, the predominant hydroxylated metabolite can differ; N-4-hydroxylated this compound metabolite was found to be predominant in this compound metabolism, while N-5-hydroxylated this compound metabolite was the primary metabolite of MAM-2201 in both in vitro and in vivo studies. researchgate.net
In general, structurally similar synthetic cannabinoids tend to follow common metabolic pathways, often resulting in metabolites with similar transformations. oup.comnih.gov Hydroxylation and subsequent glucuronidation are common phase I and phase II reactions for many naphthoylindoles, including JWH-018, this compound, and JWH-210. dshs-koeln.denih.gov
Impact of Structural Modifications (e.g., Halogenation) on this compound In Vitro Metabolism
Structural modifications, such as halogenation, can significantly impact the in vitro metabolism of synthetic cannabinoids like this compound. A study investigating the ω-halogenation (fluoro, chloro, bromo, and iodo) of this compound demonstrated altered metabolic profiles and intrinsic hepatic clearance. nih.govresearchgate.net
While this compound itself showed high intrinsic hepatic clearance, its ω-halogenated analogs (Cl-, Br-, and I-JWH-122) exhibited increasing half-lives with increasing halogen size, resulting in lower intrinsic clearance values compared to the parent compound. nih.govresearchgate.net
Regarding phase I metabolism, all ω-halogenated this compound analogs showed high formation rates of metabolites, primarily ω-COOH and methylnaphthyl hydroxylation products, unlike this compound which showed lower formation rates for phase I metabolites in this specific study. nih.govresearchgate.net
The formation of phase II metabolites, specifically ω-glutathione conjugates, was also influenced by ω-halogenation. The relative ion intensity of glutathione conjugates increased with the size of the ω-halogen, with I-JWH-122 showing the highest intensity. nih.govresearchgate.netresearchgate.net This suggests that halogenation can influence the propensity for glutathione conjugation.
The following table summarizes some of the observed metabolic differences:
| Compound | Primary Phase I Metabolites (Examples) | Phase II Conjugates (Examples) | Intrinsic Hepatic Clearance (mL/min/kg) | Relative Glutathione Conjugate Intensity (ω-halogenated analogs) |
| This compound | Hydroxylation (pentyl chain, methylnaphthyl), Carboxylation, Dehydrogenation, Dihydrodiol formation nih.govresearchgate.netdshs-koeln.de | Glucuronides, Glutathione conjugates nih.govresearchgate.net | 1305 nih.govresearchgate.net | N/A |
| Cl-JWH-122 | ω-COOH, Methylnaphthyl hydroxylation nih.govresearchgate.net | Glucuronides, Glutathione conjugates nih.govresearchgate.net | 235-502 (range for halogenated analogs) nih.govresearchgate.net | Increased with size of halogen nih.govresearchgate.netresearchgate.net |
| Br-JWH-122 | ω-COOH, Methylnaphthyl hydroxylation nih.govresearchgate.net | Glucuronides, Glutathione conjugates nih.govresearchgate.net | 235-502 (range for halogenated analogs) nih.govresearchgate.net | Increased with size of halogen nih.govresearchgate.netresearchgate.net |
| I-JWH-122 | ω-COOH, Methylnaphthyl hydroxylation nih.govresearchgate.net | Glucuronides, Glutathione conjugates nih.govresearchgate.net | 235-502 (range for halogenated analogs) nih.govresearchgate.net | Highest intensity nih.govresearchgate.netresearchgate.net |
| JWH-018 | Hydroxylation (alkyl chain, indole, naphthyl), Carboxylation, Dihydrodiol formation diva-portal.orgcaymanchem.comwikipedia.orgnih.gov | Glucuronides wikipedia.orgnih.gov | Not specified in provided text | N/A |
| AM-2201 | Hydroxylation, Carboxylation, Oxidative defluorination mdpi.comsoft-tox.orgnih.govfrontiersin.org | Glucuronides soft-tox.orgoup.com | 1408 nih.govresearchgate.net | N/A |
| MAM-2201 | Hydroxylation (N-5-OH, N-4-OH), Carboxylation researchgate.net | Glucuronides acs.org | 1408 nih.govresearchgate.net | N/A |
Note: Intrinsic hepatic clearance values for halogenated analogs are presented as a range from the source, encompassing Cl-, Br-, and I-JWH-122.
The study on ω-halogenation highlights that structural modifications can alter the metabolic fate of this compound, potentially influencing the duration of action and the formation of specific metabolites like glutathione conjugates. nih.govresearchgate.net
Analytical Methodologies for Jwh 122 and Its Metabolites
Chromatographic Techniques for JWH-122 Analysis
Chromatographic methods are essential for separating this compound and its metabolites from complex sample matrices before detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of synthetic cannabinoids, including this compound. It involves the separation of volatile or semi-volatile compounds by gas chromatography, followed by their detection and identification based on their mass fragmentation patterns in the mass spectrometer. GC-MS methods have been successfully applied for the screening and determination of this compound in various samples, including herbal mixtures and oral fluid. mdpi.comgcms.czmdpi.comresearchgate.netnih.govresearchgate.netresearchgate.netsemanticscholar.orgnih.govnih.govnih.govnih.gov
Studies have utilized GC-MS for the identification of this compound in herbal incense blends, noting its chemical name, molecular formula (C₂₅H₂₅NO), molecular mass (355.19), and major GC/MS ions (355.3, 338.3, 298.2, 284.2, 214.2, 144.1). gcms.cz Ions used for analysis typically include a target ion (355.3) and qualifier ions (338.3, 298.2). gcms.cz Retention time for this compound in one GC/MS method was reported as 13.46 minutes. gcms.cz While GC-MS is effective for identifying parent compounds, derivatization may not be necessary for this compound. gcms.cz GC-MS can also differentiate this compound from its structural isomer JWH-019 based on slight differences in retention time and fragmentation patterns. gcms.czresearchgate.net
A pilot study demonstrated the use of a last-generation GC-MS method for the screening of this compound in oral fluid, with a reported maximum concentration of 4.00 ng/mL at 20 minutes after inhalation in one case. mdpi.comnih.govnih.gov Another study used GC-MS for the rapid identification of this compound in blood samples, with an analysis time of 21 minutes. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS)
LC-MS/MS and LC-HRMS are powerful techniques offering higher sensitivity and specificity, particularly for the analysis of less volatile or thermally labile compounds, including this compound metabolites. These methods couple the separation capabilities of liquid chromatography with the mass analysis of a mass spectrometer. LC-MS/MS uses tandem mass spectrometry for enhanced selectivity, while LC-HRMS provides high mass resolution for accurate mass measurements and elemental composition determination.
LC-MS/MS methods have been developed for the simultaneous determination of this compound and its metabolites in biological matrices like urine and hair. caymanchem.comamericanlaboratory.comchromatographyonline.comcaymanchem.comoup.comcaymanchem.comoup.comactamedica.org These methods often involve sample preparation steps such as hydrolysis (for glucuronide conjugates) and solid-phase extraction (SPE) or liquid-liquid extraction (LLE). americanlaboratory.comscielo.org.za
A validated LC-HRMS method was developed for the detection and quantification of this compound and selected metabolites, such as this compound N-(4-hydroxypentyl), in whole blood and urine. caymanchem.comscielo.org.za This method demonstrated good accuracy and limits of detection (LOD) and quantification (LOQ) in the low ng/mL range. scielo.org.za
UHPLC-HRMS has been utilized for the screening and quantification of this compound and its metabolites, including this compound N-(4-hydroxypentyl) and this compound N-(5-hydroxypentyl), in urine and oral fluid. mdpi.commdpi.comresearchgate.netnih.govresearchgate.netsemanticscholar.orgnih.govnih.govnih.govresearchgate.net One UHPLC-HRMS method employed a biphenyl (B1667301) column and a gradient mobile phase system for chromatographic separation. mdpi.commdpi.com This method quantified this compound N-(4-hydroxypentyl) in oral fluid with concentrations ranging from 0.29 to 0.36 ng/mL between 10 minutes and 3 hours after smoking, while this compound N-(5-hydroxypentyl) was detected in traces below the LOQ. mdpi.comnih.gov
LC-MS/MS methods for this compound analysis in blood samples have shown faster analysis times (e.g., 5 minutes) compared to GC-MS (e.g., 21 minutes). nih.gov Specific precursor-product ion combinations are used for the quantitative analysis of this compound by LC-MS/MS, such as m/z 356.4 → 169.2. nih.gov
Ultra-High Performance Liquid Chromatography (UHPLC)
UHPLC is a chromatographic technique that uses smaller particle size columns and higher mobile phase flow rates and pressures compared to conventional HPLC, resulting in faster separations, improved resolution, and increased sensitivity. UHPLC is often coupled with mass spectrometry (UHPLC-MS or UHPLC-HRMS) for the analysis of synthetic cannabinoids like this compound and their metabolites. mdpi.commdpi.comresearchgate.netnih.govresearchgate.netsemanticscholar.orgnih.govnih.govnih.govchromatographyonline.comcaymanchem.comscielo.org.zaunodc.orgtiaft.org
UHPLC-HRMS methods have been successfully applied for the screening and quantification of this compound and its metabolites in biological matrices such as urine and oral fluid. mdpi.commdpi.comresearchgate.netnih.govresearchgate.netsemanticscholar.orgnih.govnih.govnih.gov These methods often involve sample preparation steps like liquid-liquid extraction or solid-phase extraction. mdpi.commdpi.comresearchgate.netnih.govresearchgate.netsemanticscholar.orgnih.govnih.govnih.govscielo.org.za The use of UHPLC allows for rapid analysis times while maintaining good chromatographic separation. chromatographyonline.com
One UHPLC-HRMS method for the analysis of this compound and its metabolites in oral fluid involved a Kinetex Biphenyl column and a gradient elution program with ammonium (B1175870) formate (B1220265) and formic acid in water, methanol, and acetonitrile. mdpi.comnih.gov The method demonstrated linearity up to 50 ng/mL and good recovery and precision. mdpi.comnih.govnih.gov
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic techniques provide valuable information about the structure and quantity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic compounds, including synthetic cannabinoids. It provides detailed information about the arrangement of atoms within a molecule based on the magnetic properties of their nuclei. NMR, particularly proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR), is used to confirm the structure of isolated or synthesized this compound. researchgate.netwikipedia.orguni.lumolloy.edu
NMR methods, including one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional techniques (e.g., ¹H-¹H COSY, ¹H-¹³C HSQC, ¹H-¹³C HMBC), are employed for the unambiguous identification and structural characterization of synthetic cannabinoids. researchgate.netmolloy.eduunodc.org These techniques can provide distinctive spectral patterns that help differentiate JWH-series compounds. researchgate.netmolloy.edu Quantitative NMR (qNMR) can also be used for the quantification of synthetic cannabinoids in samples. rsc.orgresearchgate.net
NMR has been used to elucidate the structure of this compound isolated from herbal incense products. researchgate.net Specific NMR signals in the aromatic and alkyl regions of the spectrum are characteristic of this compound. researchgate.netmolloy.edu Two-dimensional NMR techniques like TOCSY can help resolve overlapping signals in complex matrices, aiding in the identification of aliphatic hydrogens. researchgate.net
Infrared (IR) Spectroscopy
IR spectroscopy is a technique that measures the absorption of infrared radiation by a compound, providing information about the functional groups present in the molecule. While less commonly used for routine identification of synthetic cannabinoids compared to MS-based methods, IR spectroscopy can provide complementary structural information. nih.gov
IR spectroscopy can be used to obtain a complete dataset of the physico-chemical properties of isolated or synthesized this compound. researchgate.net The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups, such as the carbonyl group and aromatic rings.
Preparation and Application of Analytical Reference Standards
The accurate identification and quantification of this compound and its metabolites in analytical procedures rely heavily on the availability and proper use of analytical reference standards. These standards are precisely characterized substances of known purity and concentration.
Reference standards for this compound and its metabolites, such as this compound N-(5-hydroxypentyl) metabolite and this compound N-(4-hydroxypentyl) metabolite, are typically synthesized and purified to high levels of purity, often ≥98%. caymanchem.comcaymanchem.comlgcstandards.com These standards are available from specialized chemical suppliers and are intended specifically for research and forensic applications. caymanchem.comcaymanchem.comcaymanchem.comcaymanchem.com
The application of these reference standards is fundamental in several aspects of analytical method development and validation:
Calibration: Known concentrations of the reference standards are used to establish calibration curves, which relate the instrument response (e.g., peak area in chromatography) to the concentration of the analyte. This allows for the accurate quantification of this compound and its metabolites in unknown samples. unodc.orgactamedica.orgmdpi.com
Method Validation: Reference standards are indispensable for evaluating various validation parameters, including linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ). scielo.org.zaresearchgate.netactamedica.orgoup.com
Quality Control: Reference standards, including isotopically labeled internal standards like this compound-d9, are used as quality control samples to monitor the performance of the analytical method over time and ensure the reliability of the results. caymanchem.comactamedica.orgoup.com Isotopically labeled standards are particularly useful for compensating for matrix effects and variations in sample preparation and instrument performance. caymanchem.comcerilliant.comcerilliant.com
Identification: Comparison of the chromatographic retention times and mass spectral data of analytes in a sample to those of the reference standards is a primary method for confirming the presence and identity of this compound and its metabolites. spectroscopyonline.com
The synthesis of metabolites, such as the 4-hydroxypentyl and 5-hydroxypentyl metabolites, is a critical step in providing comprehensive analytical coverage, as these are often the primary biomarkers detected in biological samples. caymanchem.comcaymanchem.comcerilliant.com Regioselective synthesis methods have been developed to produce these metabolites and their labeled counterparts with high purity and yield for use as certified reference standards. cerilliant.com
Method Validation Parameters in Forensic and Research Settings
Method validation is a crucial process to ensure that an analytical method is reliable, accurate, and fit for its intended purpose in forensic and research laboratories. For the analysis of this compound and its metabolites, validation typically involves assessing several key parameters. scielo.org.zaresearchgate.netactamedica.org
Limits of Detection (LOD) and Quantification (LOQ)
LOD and LOQ are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. researchgate.netactamedica.org These limits are particularly important for detecting trace amounts of this compound and its metabolites in biological fluids or seized materials.
Reported LOD and LOQ values for this compound and its metabolites vary depending on the matrix and the analytical technique used. For instance, in human urine, LODs for synthetic cannabinoids including this compound were found to be between 0.7 and 1.07 ng/mL, with LOQs ranging from 2.19 to 3.56 ng/mL using LC-MS/MS. actamedica.org Another study reported LODs between 0.225 and 3.375 ng/mL and LOQs between 0.225 and 3.375 ng/mL for this compound and other synthetic cannabinoids in urine using LC-HRMS. scielo.org.zaresearchgate.net In oral fluid, LOQ ranges of 0.5–2.3 ng/mL for GC-MS and 0.07–0.25 ng/mL for UHPLC-HRMS have been reported for this compound and its metabolites. nih.govresearchgate.netmdpi.com
Factors influencing LOD and LOQ include the efficiency of sample preparation, the sensitivity of the analytical instrument, and the presence of matrix effects.
Linearity and Calibration Curve Development
Linearity refers to the ability of an analytical method to elicit a response that is directly proportional to the concentration of the analyte within a defined range. actamedica.org Calibration curves are constructed by plotting the instrument response versus the known concentrations of a series of reference standards. unodc.orgactamedica.orgmdpi.com
A linear calibration curve is essential for accurate quantification. The linearity is typically assessed by the determination coefficient (R^2 or r). Values close to 1 (e.g., ≥ 0.99) indicate good linearity. researchgate.netactamedica.orgmdpi.com Studies have reported linear ranges for this compound and its metabolites in various matrices. For example, linearity was established in the range of 1-20 ng/mL in urine with an R^2 of 0.999. actamedica.org In oral fluid, methods were linear up to 50 ng/mL with R^2 values equal to or higher than 0.991. researchgate.netmdpi.com Calibration curves are typically prepared daily for each analytical batch. mdpi.com
Specificity and Selectivity
Specificity and selectivity are crucial to ensure that the analytical method accurately measures the target analyte (this compound or its metabolites) without interference from other compounds present in the sample matrix. Specificity refers to the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, while selectivity refers to the ability to distinguish the analyte from other substances. actamedica.org
Chromatographic separation techniques, such as LC and GC, are used to separate this compound and its metabolites from other compounds. scielo.org.zaresearchgate.netspectroscopyonline.com Mass spectrometry provides further selectivity by detecting specific ions corresponding to the target analytes. scielo.org.zaresearchgate.netspectroscopyonline.com The use of tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) enhances selectivity by monitoring specific fragmentation patterns or accurate masses, which helps differentiate isomers and reduce interference from co-eluting substances. scielo.org.zaresearchgate.netspectroscopyonline.com For instance, JWH-019 and this compound, which are isomers and elute close to each other, can be differentiated by their distinct fragmentation patterns in MS/MS. spectroscopyonline.comlcms.cz Selectivity is evaluated by analyzing blank matrix samples and fortified blank samples to ensure no significant interference is observed at the retention times of the analytes. actamedica.org
Matrix Effects in Complex Samples
Matrix effects refer to the influence of components in the sample matrix (e.g., urine, blood, oral fluid, herbal material) on the ionization efficiency of the analyte in mass spectrometry. These effects can lead to signal suppression or enhancement, affecting the accuracy of quantification. spectroscopyonline.comnih.gov Matrix effects are a significant challenge in the analysis of synthetic cannabinoids in complex biological and non-biological matrices. unodc.orgspectroscopyonline.comnih.gov
Methods to assess and mitigate matrix effects include:
Matrix-matched calibration: Preparing calibration standards in a blank matrix similar to the samples being analyzed. unodc.org
Internal standards: Using isotopically labeled internal standards that behave similarly to the analytes during sample preparation and analysis, allowing for correction of matrix effects. caymanchem.comunodc.orgcerilliant.com
Sample preparation techniques: Employing effective extraction methods such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from interfering matrix components. scielo.org.zaresearchgate.netnih.gov Studies have shown that optimizing extraction procedures, such as the volume and composition of elution solvents in SPE, can significantly impact the recovery and reduce matrix effects for this compound. nih.gov
Studies have evaluated matrix effects for this compound and its metabolites in various matrices, with reported matrix effects typically being within acceptable limits when appropriate sample preparation and internal standards are used. nih.govresearchgate.netnih.gov
Analytical Stability of this compound
The analytical stability of this compound in different matrices and storage conditions is important for ensuring the integrity of samples and the reliability of analytical results, particularly in forensic investigations where samples may be stored for extended periods before analysis. shareok.org
Factors such as temperature, light, and the matrix itself can affect the stability of synthetic cannabinoids. Studies have investigated the stability of this compound in biological matrices like whole blood. One study found that the concentration of this compound in whole blood stored in Vacutainer® tubes decreased by approximately 50% on average after storage at ambient temperature for one week. researchgate.net This suggests that storage conditions significantly impact this compound stability in certain matrices. Other studies on related cannabinoids have shown better stability under refrigerated or frozen conditions. shareok.orgresearchgate.net The stability of stock solutions and working solutions of this compound and its metabolites when stored at recommended temperatures (e.g., -20°C) is generally reported to be several years. caymanchem.comcaymanchem.comcaymanchem.com Assessing freeze-thaw stability is also a critical aspect of validation for biological samples. nih.govresearchgate.net
Structure Activity Relationship Sar Studies of Jwh 122
Influence of Indole (B1671886) Ring Substituents on Cannabinoid Receptor Interaction
The indole ring is a core component of the JWH-122 structure. Modifications to this ring can significantly impact cannabinoid receptor interaction. While specific detailed data on the influence of various substituents on the indole ring of this compound itself are not extensively highlighted in the provided search results, broader SAR studies on related indole cannabinoids provide relevant insights.
For instance, studies on aminoalkylindoles, a class that includes naphthoylindoles like this compound, indicate that modifications at the C-2 position of the indole nucleus can greatly attenuate potency if the group is larger than methyl nih.gov. The presence of a bicyclic aroyl group, typically a 1-naphthoyl or substituted 1-naphthoyl group, at the C-3 position of the indole is considered essential for potency nih.gov.
Role of Naphthoyl Moiety Substituents on Receptor Affinity
The naphthoyl group attached to the indole ring via a methanone (B1245722) linker is another crucial part of the this compound structure ontosight.ai. Substitutions on this naphthoyl moiety have been shown to influence receptor affinity and selectivity. This compound itself features a methyl group at the 4-position of the naphthoyl ring ontosight.airesearchgate.net.
Studies comparing this compound to JWH-018 (which lacks the methyl group at the 4-position of the naphthoyl ring) demonstrate that the 4-methyl substitution in this compound leads to higher CB₁ affinity (Kᵢ = 0.69 nM for this compound vs. Kᵢ = 9.0 nM for JWH-018) caymanchem.com. This suggests that the methyl group at this position enhances lipophilicity and improves the fit within the receptor binding site .
Further research on 1-alkyl-3-(1-naphthoyl)indoles, including those with substituents at the 4-position of the naphthoyl moiety, has explored the steric and electronic effects of these substitutions on CB₁ and CB₂ receptor binding affinities. Introducing moderately electron-withdrawing substituents like halogens (fluoro, chloro, bromo, iodo) at the C-4 position can influence selectivity nih.gov. For example, a 2- or 6-methoxy-1-naphthoyl group can significantly reduce affinity for the CB₁ receptor while having little effect on CB₂ affinity nih.gov.
Effects of Alkyl Side Chain Length and Modifications
The alkyl side chain attached to the nitrogen atom (N1) of the indole ring is a key determinant of cannabinoid receptor interaction. In this compound, this is a pentyl chain caymanchem.com. SAR studies on cannabimimetic indoles have consistently shown that the length and nature of this N1 alkyl chain are critical for high-affinity binding to both CB₁ and CB₂ receptors researchgate.net.
Research indicates that an alkyl chain length of at least three carbons is required for high-affinity binding, with optimal binding to both receptors typically occurring with a five-carbon side chain, as seen in this compound researchgate.net. Alkyl chains ranging from 3 to 6 carbons are generally sufficient for high-affinity binding. However, extending the chain beyond six carbons, such as to a heptyl group, can result in a dramatic decrease in binding affinity at both receptors researchgate.net.
Modifications to the alkyl side chain, such as hydroxylation, can occur metabolically. This compound N-(4-hydroxypentyl) metabolite and this compound N-(5-hydroxypentyl) metabolite are expected phase I metabolites characterized by monohydroxylation of the N-alkyl chain caymanchem.comcaymanchem.com. While similar hydroxylated metabolites of other synthetic cannabinoids can retain activity, the specific physiological properties of these this compound metabolites have yet to be fully determined caymanchem.comcaymanchem.com.
Computational Chemistry and Modeling Approaches for this compound SAR
Computational chemistry and modeling approaches play a valuable role in understanding the SAR of synthetic cannabinoids like this compound. Techniques such as docking, binding free-energy calculations, and molecular dynamics simulations can be used to assess receptor-ligand interactions at a molecular level nih.gov.
Studies utilizing these methods on JWH compounds, including this compound, have provided insights into the critical interactions influencing CB₁ binding affinity. For example, computational studies have revealed that the carbonyl group linking the naphthalene (B1677914) and indole moieties, as well as the length of the N-linked alkyl chain, are important structural characteristics influencing predicted CB₁ binding affinity nih.gov. Increasing the length of the alkyl chain can lead to better predicted binding affinity nih.gov.
Molecular dynamics simulations and per-residue breakdown analyses can show that JWH compounds with a pentyl chain attached to the indole nitrogen, like this compound, form stable and strong hydrophobic interactions with key residues in the CB₁ receptor binding site, such as Phe170, Phe174, Phe177, Phe200, Phe268, and Trp279 nih.gov. These computational approaches complement experimental binding studies and help predict the activity of novel synthetic cannabinoid structures nih.gov. Quantitative Structure-Activity Relationship (QSAR) models have also been developed to correlate the structures and physicochemical properties of synthetic cannabinoids with their CB₁ receptor binding affinities, with this compound included in such models mdpi.com.
Legal and Regulatory Aspects of Jwh 122 Academic Perspective
Chemical Classifications and Analog Provisions in Legislation
Synthetic cannabinoids like JWH-122 are often classified based on their chemical structure and their interaction with cannabinoid receptors, primarily CB1 and CB2. This compound is a synthetic cannabimimetic belonging to the naphthoylindole family wikipedia.orgnih.govunodc.org. It is a methylated analogue of JWH-018 wikipedia.org.
Legislative responses to synthetic cannabinoids frequently utilize analog provisions within existing drug control laws. These provisions aim to control substances that are not specifically listed but are substantially similar in chemical structure or produce similar pharmacological effects to scheduled controlled substances apha.orgtdcaa.com. The Controlled Substances Analogue Enforcement Act of 1986 in the United States, for example, treats a controlled substance analogue intended for human consumption as a Schedule I substance if it is substantially similar in chemical structure to a Schedule I or II substance or has a substantially similar effect on the central nervous system apha.orgthefederalcriminalattorneys.comjustice.gov.
However, the effectiveness of analog laws can be challenged by the continuous modification of chemical structures by clandestine manufacturers to create novel compounds that fall outside the precise definitions of existing legislation apha.orgworkingpartners.comgroupofnations.comgenesisreferencelabs.net. Some jurisdictions have attempted to address this by employing broader, generic language in their laws, defining controlled substances by chemical class or family, or by referencing their pharmacological effects apha.orgtdcaa.comunodc.org. For instance, some state laws in the US use generic definitions to include any synthetic material containing a cathinone (B1664624) chemical structure, including analogs apha.org. Similarly, some legislation defines synthetic cannabinoids broadly as any chemical compound that is chemically synthesized and has demonstrated binding activity at one or more cannabinoid receptors or is a chemical isomer, salt, or salt of an isomer of such a compound nysenate.gov.
Despite these efforts, proving substantial similarity in chemical structure or pharmacological effect can be difficult for prosecutors workingpartners.com. The dynamic nature of the synthetic cannabinoid market necessitates constant surveillance and updates to analytical methods and legislation to include newly emerging substances nih.gov.
International and National Scheduling of this compound
This compound has been subject to control measures at national levels in numerous countries. While cannabis and THC are controlled under international drug control treaties, none of the synthetic cannabinoids were under international control as of 2011, although several have since been subject to national controls unodc.orgunodc.org. However, some synthetic cannabinoids, such as JWH-018 and AM2201, were included in Schedule II of the Convention on Psychotropic Substances of 1971 in 2015 federalregister.gov.
At the national level, this compound is specifically scheduled in several countries. In the United States, this compound is a Schedule I controlled substance wikipedia.orgnih.goviiab.meecfr.govhouse.govmo.gov. The Drug Enforcement Administration (DEA) designated JWH-210 and this compound as controlled substance analogues of the Schedule I substance JWH-018 in 2011 justice.gov. This compound is listed among other synthetic cannabinoids that meet the structural and pharmacological definition of "cannabimimetic agents" in the US Code of Federal Regulations federalregister.govecfr.gov.
In Australia, this compound is considered a Schedule 9 prohibited substance under the Poisons Standard wikipedia.orgiiab.me. This classification applies to substances that may be abused or misused and whose manufacture, possession, sale, or use is prohibited except for approved research or analytical purposes wikipedia.org. This compound was explicitly included in amendments to the Criminal Code Regulation in Australia in 2014, making possession a criminal offense unodc.org. State-level legislation in Australia has also specifically scheduled this compound monicabarratt.net.
In the United Kingdom, this compound is classified as a Class B drug wikipedia.orgiiab.me. Germany lists this compound under Anlage II, meaning it is authorized for trade only and not prescribable wikipedia.orgiiab.me. Canada lists this compound under Schedule II wikipedia.orgiiab.me. Brazil classifies this compound as a Class F2 prohibited psychotropic substance wikipedia.orgwikipedia.org. Sweden banned this compound in 2010 wikipedia.org.
The scheduling status of this compound and other synthetic cannabinoids is subject to change as regulations are updated in response to the emergence of new compounds nih.gov.
Here is a table summarizing the legal status of this compound in selected countries based on the search results:
| Country | Legal Status / Schedule | Source |
| Australia | Schedule 9 (Prohibited substance) | wikipedia.orgiiab.me |
| Brazil | Class F2 (Prohibited psychotropics) | wikipedia.orgwikipedia.org |
| Canada | Schedule II | wikipedia.orgiiab.me |
| China | Controlled substance (as of October 2015) | wikipedia.org |
| Germany | Anlage II (Authorized trade only, not prescriptible) | wikipedia.orgiiab.me |
| Sweden | Banned (as of October 2010) | wikipedia.org |
| United Kingdom | Class B | wikipedia.orgiiab.me |
| United States | Schedule I Controlled Substance | wikipedia.orgnih.goviiab.meecfr.govhouse.govmo.gov |
Research on Legislative Responses to Novel Synthetic Cannabinoids
Research highlights the significant challenges legislative bodies face in responding to the rapid proliferation of novel synthetic cannabinoids. The speed at which new variants emerge consistently outpaces the ability of traditional scheduling processes to identify and control individual compounds groupofnations.comgenesisreferencelabs.nettransformdrugs.orgmdpi.com. This has led to a continuous "cat-and-mouse" game between regulators and manufacturers who slightly alter chemical structures to evade existing laws groupofnations.com.
Academic studies and reports from organizations like the United Nations Office on Drugs and Crime (UNODC) have documented the emergence of hundreds of synthetic cannabinoid products containing different compounds reported from numerous countries unodc.org. The structural diversity of newer synthetic cannabinoids suggests they may have been developed specifically to bypass earlier national legislative responses unodc.org.
Legislative responses have included scheduling specific compounds, utilizing chemical analogue acts, and implementing generic scheduling by chemical class or family unodc.org. More recently, some approaches have considered scheduling based on the compound's effects on the brain (neurochemical approach) unodc.org. Some countries, such as the UK, Poland, and Ireland, have implemented broad "catch-all" bans on any psychoactive substance to circumvent the need for successive bans on new variants transformdrugs.org. However, the effectiveness and implementation of such broad legislation can also present challenges transformdrugs.org.
Research indicates that while many synthetic cannabinoids are now prohibited under national laws, the sheer volume and rapid emergence of new substances make it difficult for drug control bodies to keep pace transformdrugs.org. The lack of uniform international regulation further complicates control efforts unodc.orgresearchgate.net. Studies emphasize the need for proactive regulatory approaches to address the public health risks and regulatory challenges posed by synthetic cannabinoids genesisreferencelabs.net. This includes not only legal enforcement but also public health strategies such as education and prevention to reduce demand groupofnations.com.
The challenges in regulating synthetic cannabinoids are compounded by issues in identifying the specific chemical composition of products, which can vary significantly even within the same brand, and the deceptive labeling of these products as "not for human consumption" to hinder enforcement apha.orgworkingpartners.comcdc.gov. Research continues to explore more effective legislative and public health strategies to address the evolving synthetic cannabinoid market.
Conclusion and Future Directions in Jwh 122 Research
Summary of Key Academic Findings on JWH-122
Academic research has established this compound as a synthetic cannabinoid with high affinity for both CB1 and CB2 receptors, exhibiting K_i values of 0.69 nM and 1.2 nM, respectively. caymanchem.com Its binding affinity at CB1 receptors is reported to be significantly higher than that of Δ9-tetrahydrocannabinol (THC). nih.gov
Metabolism studies, both in vitro using human liver microsomes and in vivo using animal models, have been crucial in identifying the metabolic fate of this compound. The primary metabolic routes involve hydroxylation at various positions, including the pentyl side chain, the naphthyl moiety, and the indole (B1671886) ring. researchgate.netljmu.ac.ukunimi.it Carboxylation of the N-pentyl side chain has also been observed. researchgate.net Phase II metabolism primarily involves conjugation, with glucuronide and sulfate (B86663) conjugates being the predominant forms excreted. researchgate.net Studies comparing the metabolism of this compound and its fluorinated analog, MAM-2201, have shown common metabolites, but with differences in the predominant hydroxylated species, which is valuable for distinguishing intake of the two compounds. researchgate.netnih.gov
In vitro studies have also begun to explore the cellular effects of this compound. Research using human proximal tubule cells (HK-2) has indicated that this compound can induce apoptosis through the deregulation of mitochondrial function and activation of caspase-3. researchgate.netnih.gov This suggests a potential mechanism for observed nephrotoxicity.
Analytical methods for detecting this compound and its metabolites in biological matrices have been developed and refined, primarily utilizing techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.govnih.gov These methods are vital for forensic and toxicological analyses.
Identification of Knowledge Gaps in this compound Chemical and Pharmacological Research
Despite the progress in understanding this compound, several knowledge gaps remain. While in vitro and in vivo metabolism studies have identified major metabolites, the exact positions of hydroxylation on certain moieties, such as the indole and naphthyl rings, could benefit from further clarification based on product ion mass spectra. researchgate.net A comprehensive understanding of all potential minor metabolites and their biological activity is also an area requiring more research.
Although this compound's affinity for CB1 and CB2 receptors is established, deeper mechanistic studies are needed to fully elucidate the precise nature of its interaction with these receptors at a molecular level. This includes detailed binding kinetics, receptor conformational changes upon binding, and downstream signaling pathways activated compared to endogenous cannabinoids and other synthetic agonists.
Furthermore, while some in vitro studies have explored cellular toxicity mechanisms, a more complete picture of the pharmacological effects and potential toxicities requires further investigation through controlled studies. nih.govresearchgate.netnih.gov
Proposed Future Research Avenues for this compound
Addressing the identified knowledge gaps necessitates continued and expanded research efforts focusing on several key areas.
Advanced Synthetic Approaches for this compound and Novel Analogues
Future research should explore advanced synthetic methodologies for the efficient and controlled synthesis of this compound and novel analogues. This could involve developing stereoselective syntheses if applicable chiral centers are identified or exploring alternative synthetic routes that minimize the formation of impurities. The synthesis of a wider range of structurally diverse analogues with targeted modifications could help to further probe structure-activity relationships and potentially identify compounds with more selective receptor activity or altered metabolic profiles.
Deeper Mechanistic Studies of this compound Receptor Interactions (In Vitro)
Further in vitro studies are crucial to gain a more profound understanding of how this compound interacts with cannabinoid receptors. This could involve advanced techniques such as surface plasmon resonance or isothermal titration calorimetry to characterize binding kinetics and thermodynamics. Mutagenesis studies on the receptors could help identify key amino acid residues involved in this compound binding. Investigating the downstream signaling pathways activated by this compound using techniques like Western blotting, reporter assays, and calcium imaging would provide insights into its functional pharmacology and allow for comparison with other cannabinoid agonists.
Development of Enhanced Analytical Techniques for this compound and its Research Markers
Continued development of highly sensitive and specific analytical techniques is necessary for the reliable detection and quantification of this compound and its metabolites in various research matrices. This includes refining existing LC-MS and GC-MS methods, potentially incorporating newer ionization techniques or mass analyzers for improved sensitivity and selectivity. nih.govnih.gov The development of certified reference materials for this compound and its key metabolites is also crucial for ensuring the accuracy and comparability of research findings across different laboratories. Exploring novel analytical approaches, such as dried blood spot analysis or advanced spectroscopic techniques, could offer advantages in terms of sample collection and analysis throughput for research purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
